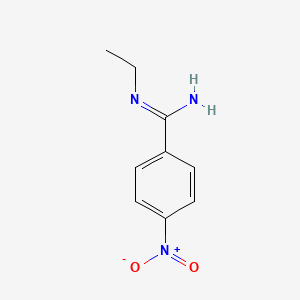
N-ethyl-4-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-エチル-4-ニトロベンゼンカルボキシミドアミドは、分子式C9H11N3O2を持つ有機化合物です。窒素原子にエチル基が結合し、ベンゼン環にニトロ基が結合しているのが特徴です。この化合物は、その独特の構造的特徴と反応性により、化学の様々な分野で注目されています。
準備方法
合成経路と反応条件
N-エチル-4-ニトロベンゼンカルボキシミドアミドの合成は、通常、4-ニトロベンゼンカルボキシミドアミドとエチルアミンとの反応によって行われます。この反応は、目的の生成物が選択的に生成されるように、制御された条件下で行われます。反応は次のように表すことができます。
4-nitrobenzenecarboximidamide+ethylamine→this compound
この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、反応を促進するために温度は50〜70°Cに維持されます。
工業的生産方法
工業規模では、N-エチル-4-ニトロベンゼンカルボキシミドアミドの生産は、同様の合成経路で行われますが、収率と純度を最大限に高めるために反応条件が最適化されています。プロセスには、再結晶またはクロマトグラフィーによる精製などの追加のステップが含まれており、最終製品を高純度に得ることができます。
化学反応の分析
反応の種類
N-エチル-4-ニトロベンゼンカルボキシミドアミドは、次のような様々な化学反応を起こします。
酸化: ニトロ基は、さらに酸化されてニトロソまたは他の高酸化状態の化合物になる可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。
置換: エチル基は、求核置換反応によって他のアルキル基またはアリール基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 一般的な還元剤には、パラジウム触媒(Pd/C)または水素化ホウ素ナトリウム(NaBH4)を用いた水素ガス(H2)などがあります。
置換: ハロアルカン(R-X)や水酸化ナトリウム(NaOH)などの塩基などの試薬が置換反応に使用されます。
生成される主な生成物
酸化: ニトロソ誘導体の生成。
還元: N-エチル-4-アミノベンゼンカルボキシミドアミドの生成。
置換: 使用される置換基に応じて、様々なN-置換誘導体の生成。
科学研究における用途
N-エチル-4-ニトロベンゼンカルボキシミドアミドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: その独特の構造的特徴により、創薬への潜在的な用途が検討されています。
産業: 染料、顔料、その他の工業用化学物質の生産に使用されます。
科学的研究の応用
N-ethyl-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
N-エチル-4-ニトロベンゼンカルボキシミドアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は還元されて反応性の高い中間体を形成することができ、これが細胞成分と相互作用して様々な生物学的効果を引き起こします。エチル基は化合物の親油性を高め、脂質膜や細胞内標的との相互作用を促進します。
類似化合物の比較
類似化合物
N-エチル-4-アミノベンゼンカルボキシミドアミド: ニトロ基の代わりにアミノ基を持つ類似構造。
N-メチル-4-ニトロベンゼンカルボキシミドアミド: エチル基の代わりにメチル基を持つ類似構造。
4-ニトロベンゼンカルボキシミドアミド: エチル基がなく、親油性が低い。
独自性
N-エチル-4-ニトロベンゼンカルボキシミドアミドは、エチル基とニトロ基の両方があるため、独特の化学的および生物学的特性を持っています。エチル基は親油性を高め、ニトロ基は様々な化学変換のための部位を提供するため、合成化学および医薬品化学において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
N-ethyl-4-aminobenzenecarboximidamide: Similar structure but with an amino group instead of a nitro group.
N-methyl-4-nitrobenzenecarboximidamide: Similar structure but with a methyl group instead of an ethyl group.
4-nitrobenzenecarboximidamide: Lacks the ethyl group, making it less lipophilic.
Uniqueness
N-ethyl-4-nitrobenzenecarboximidamide is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The ethyl group enhances its lipophilicity, while the nitro group provides a site for various chemical transformations, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
N'-ethyl-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C9H11N3O2/c1-2-11-9(10)7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H2,10,11) |
InChIキー |
CZTQQGGVPBZUND-UHFFFAOYSA-N |
正規SMILES |
CCN=C(C1=CC=C(C=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















